Cinnoline hydrochloride

Overview

Description

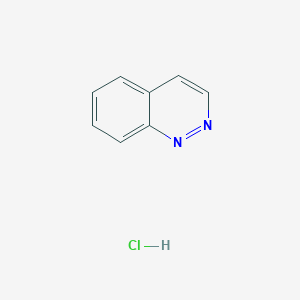

Cinnoline hydrochloride is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂·HCl. It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. This compound is known for its significant pharmacological properties and is used as a precursor in the synthesis of various biologically active compounds .

Mechanism of Action

Target of Action

Cinnoline hydrochloride, like other cinnoline derivatives, is known to interact with a variety of molecular targets. These include receptors such as GABA A, CSF-1R, H3R, and enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase . These targets play crucial roles in various biological processes and diseases, making this compound a compound of significant pharmacological interest .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . This interaction can result in a range of effects, from inhibition or activation of enzymatic activity to modulation of receptor signaling .

Biochemical Pathways

Given the wide array of targets, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and overall therapeutic potential

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of targets it interacts with . These effects could include changes in cellular signaling, modulation of enzymatic activity, and alterations in cellular function . The specific effects would depend on the context, including the specific target and cell type involved .

Biochemical Analysis

Cellular Effects

Cinnoline derivatives have been shown to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These activities suggest that cinnoline hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cinnoline and its derivatives are known to exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnoline hydrochloride can be synthesized through several methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically includes the following steps:

- Diazotization of aniline derivatives to form arenediazonium salts.

- Cyclization of these salts under acidic conditions to form cinnoline.

- Conversion of cinnoline to this compound by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency. For instance, the reaction of 4-alkylpyridazine with nitrostyrene in dioxane/piperidine at elevated temperatures (around 100°C) has been reported to yield cinnoline derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: Cinnoline hydrochloride undergoes various chemical reactions, including:

Oxidation: Cinnoline can be oxidized to form cinnoline N-oxide.

Reduction: Reduction of this compound can yield dihydrocinnoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted cinnoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Cinnoline N-oxide.

Reduction: Dihydrocinnoline derivatives.

Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

Cinnoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: Cinnoline derivatives exhibit antibacterial, antifungal, and antimalarial activities.

Medicine: Some cinnoline derivatives are under evaluation in clinical trials for their potential as anticancer and anti-inflammatory agents.

Industry: Cinnoline compounds are used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Quinoxaline: Known for its antibacterial and anticancer properties.

Quinazoline: Used in the development of anticancer and anti-inflammatory drugs.

Phthalazine: Exhibits various pharmacological activities, including antihypertensive and antitumor effects.

Cinnoline hydrochloride stands out due to its versatility in chemical reactions and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.

Biological Activity

Cinnoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of cinnoline derivatives, with a particular focus on this compound.

Chemical Structure and Properties

Cinnoline is a six-membered heterocyclic compound characterized by two nitrogen atoms in its structure. This compound, as a salt form, enhances solubility and bioavailability, making it more suitable for pharmaceutical applications. The chemical structure can be represented as follows:

Pharmacological Activities

Cinnoline derivatives exhibit a wide range of biological activities, including:

- Antibacterial Activity : Cinnoline compounds have shown effectiveness against various bacterial strains. For instance, studies have reported that synthesized cinnoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to >100 µg/ml depending on the specific derivative tested .

- Anticancer Properties : Several cinnoline derivatives have been evaluated for their anticancer potential. For example, research indicates that certain compounds inhibit tubulin polymerization, which is crucial for cancer cell division . Molecular docking studies have shown promising interactions with cancer-related targets.

- Anti-inflammatory Effects : Cinnoline derivatives have also been investigated for their anti-inflammatory properties. Some compounds demonstrated significant inhibition of bovine serum albumin denaturation, suggesting potential in treating inflammatory conditions .

- Antitubercular Activity : Recent studies highlight the effectiveness of cinnoline derivatives against Mycobacterium tuberculosis, with some compounds exhibiting potent activity comparable to established antitubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of cinnoline derivatives is closely linked to their chemical structure. Modifications at various positions of the cinnoline ring can enhance or reduce activity. Key findings include:

- Substituents such as halogens (e.g., Cl, F) and functional groups (e.g., sulfonamides) significantly influence antibacterial potency .

- The introduction of electron-withdrawing groups has been associated with increased antibacterial activity due to enhanced lipophilicity and improved membrane penetration.

Case Studies and Research Findings

- Antibacterial Study : A series of novel cinnoline fused Mannich bases were synthesized and evaluated against Staphylococcus aureus and Escherichia coli. Compounds with larger hydrophobic substitutions exhibited superior antibacterial efficacy .

- Anticancer Research : In vitro studies using human cancer cell lines demonstrated that specific cinnoline derivatives induced apoptosis through caspase activation and reactive oxygen species generation, indicating their potential as anticancer agents .

- Inhibition of Human Neutrophil Elastase (HNE) : Certain cinnoline derivatives were identified as reversible competitive inhibitors of HNE, with one compound showing an IC50 value of 56 nM. This suggests a potential role in treating inflammatory diseases where HNE is implicated .

Summary Table of Biological Activities

Properties

IUPAC Name |

cinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBSTRWZKVHRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583552 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-24-6 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.